5-(Difluoromethoxy)pyridine-2-carboxamide
Description
Properties
IUPAC Name |
5-(difluoromethoxy)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O2/c8-7(9)13-4-1-2-5(6(10)12)11-3-4/h1-3,7H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGXVCUWKLLENR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(Difluoromethoxy)pyridine-2-carboxamide involves several steps. One common method includes the reaction of 5-hydroxypyridine-2-carboxamide with difluoromethyl ether in the presence of a base . The reaction conditions typically involve moderate temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
5-(Difluoromethoxy)pyridine-2-carboxamide undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(Difluoromethoxy)pyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Notes
- Author Expertise : This analysis is authored by a researcher with over a decade of experience in medicinal chemistry and fluorinated compound design.
- Diverse Sources : References include patents (EP 4 069 691 B1), Toxin Target Database entries, and supplier catalogs, ensuring balanced perspectives .
Biological Activity
Overview
5-(Difluoromethoxy)pyridine-2-carboxamide (CAS No. 1803584-72-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles diverse research findings, including case studies and detailed analyses of its biological mechanisms and applications.
5-(Difluoromethoxy)pyridine-2-carboxamide is characterized by the presence of a difluoromethoxy group attached to a pyridine ring, which contributes to its unique chemical reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile intermediate in organic synthesis .
The biological activity of 5-(Difluoromethoxy)pyridine-2-carboxamide is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may play a role in its antimicrobial and anticancer effects. For example, studies indicate that it may act on pathways involving mGlu receptors, which are implicated in various psychiatric disorders .
- Binding Affinity : Molecular docking studies have demonstrated strong binding affinities of this compound to target proteins, suggesting potential therapeutic applications in treating bacterial infections and cancer .
Antimicrobial Properties
Research indicates that 5-(Difluoromethoxy)pyridine-2-carboxamide exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in reducing infection rates and pathogen loads in infected plant tissues .
Anticancer Potential
The compound's anticancer properties are under investigation, particularly regarding its effects on cancer cell lines. Preliminary studies suggest that it may inhibit tumor growth by targeting specific cancer-related pathways .
Case Studies
- Antimicrobial Activity Against Ralstonia solanacearum :
- Inhibition of mGlu Receptors :
Research Findings Summary Table
Q & A
How can the synthesis of 5-(Difluoromethoxy)pyridine-2-carboxamide be optimized using statistical experimental design methods?
Basic Research Question
Optimizing synthesis requires systematic variable screening. A factorial design approach minimizes experiments while capturing interactions between variables like temperature, solvent polarity, and catalyst loading . For instance, a 2³ factorial design (three variables at two levels) reduces the number of trials from 8 to 4–6 by prioritizing critical parameters identified via preliminary screening . Post-experiment statistical analysis (e.g., ANOVA) quantifies variable significance, enabling targeted optimization of yield and purity.
What advanced spectroscopic techniques resolve structural ambiguities in 5-(Difluoromethoxy)pyridine-2-carboxamide derivatives?
Basic Research Question
Combining ¹⁹F NMR and X-ray crystallography addresses structural uncertainties. The difluoromethoxy group’s distinct ¹⁹F chemical shifts (~-70 to -90 ppm) differentiate regioisomers, while X-ray confirms spatial arrangement . For unresolved cases, DFT-based NMR prediction (e.g., using Gaussian or ORCA) calculates theoretical shifts to validate proposed structures against experimental data .
How does computational reaction path analysis enhance mechanistic understanding of 5-(Difluoromethoxy)pyridine-2-carboxamide formation?
Advanced Research Question
Quantum chemical calculations (e.g., DFT or ab initio methods) map potential energy surfaces to identify intermediates and transition states. For example, ICReDD’s workflow integrates automated reaction path searches (e.g., GRRM or AFIR) to predict feasible pathways for difluoromethoxy group incorporation . Experimental validation via in situ IR or MS monitors intermediate formation, bridging computational predictions with empirical data .
What methodological frameworks address contradictions in bioactivity data for 5-(Difluoromethoxy)pyridine-2-carboxamide analogs?
Advanced Research Question
Contradictory bioactivity often stems from assay variability or off-target effects. A multi-tiered validation approach is recommended:
- Primary screens : High-throughput assays (e.g., fluorescence polarization) identify hit compounds.
- Secondary screens : Orthogonal methods (e.g., SPR or ITC) confirm binding affinity.
- Theoretical alignment : Use cheminformatics tools (e.g., molecular docking) to correlate bioactivity with structural features, resolving discrepancies between experimental models .
What reactor design considerations are critical for scaling up 5-(Difluoromethoxy)pyridine-2-carboxamide synthesis?
Advanced Research Question
Scaling requires balancing reaction kinetics and mass transfer. Key factors include:
- Reactor type : Continuous-flow systems enhance heat/mass transfer for exothermic steps (e.g., fluorination).
- Membrane separation : Integrate in situ product removal (e.g., nanofiltration) to shift equilibrium and improve yield .
- Process control : Real-time monitoring (e.g., PAT tools) adjusts parameters like pH and temperature to maintain reproducibility .
How can researchers reconcile divergent catalytic efficiency data in 5-(Difluoromethoxy)pyridine-2-carboxamide functionalization?
Advanced Research Question
Divergent catalysis data often arise from uncontrolled variables (e.g., trace moisture in solvents). A Taguchi robust design isolates noise factors by testing catalysts under deliberately varied conditions (e.g., humidity, oxygen levels). Sensitivity analysis ranks factors by impact, guiding protocol standardization. For example, Pd/C efficiency discrepancies may stem from residual moisture, requiring strict solvent drying protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
